4-Methyl-4-nitrosopentanoic acid
Description
4-Methyl-4-nitrosopentanoic acid is a hypothetical nitroso-functionalized derivative of pentanoic acid, characterized by a methyl group and a nitroso (-NO) substituent at the 4-position of the carbon chain.
Properties
CAS No. |
89861-58-5 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methyl-4-nitrosopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(2,7-10)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
JEORTNILAWYCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-nitrosopentanoic acid typically involves the nitration of 4-methylpentanoic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent over-nitration and to ensure the selective formation of the nitroso group.
Industrial Production Methods: On an industrial scale, the production of 4-Methyl-4-nitrosopentanoic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-nitrosopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methyl-4-nitropentanoic acid.
Reduction: Formation of 4-methyl-4-aminopentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-4-nitrosopentanoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-nitrosopentanoic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular features of structurally related compounds from the evidence:
Functional Group Analysis
- Nitro vs. Nitroso: The nitro (-NO₂) group in analogs like methyl 4-methyl-4-nitropentanoate () confers higher polarity and reactivity compared to nitroso (-NO), which is absent in the evidence. Nitro groups are often used in pharmaceuticals and ligands due to their electron-withdrawing effects .
- Hydroxy and Methyl Groups: 4-Hydroxy-4-methylpentanoic acid () exhibits enhanced hydrogen-bonding capacity due to the -OH group, impacting solubility and crystallization behavior. The methyl group in 4-Methylpentanoic acid () increases hydrophobicity, making it useful in deuterated forms for spectroscopic studies .
- Chain Length: 4-Methyloctanoic acid (C9, ) demonstrates how extended carbon chains alter physical properties (e.g., higher boiling point) compared to shorter-chain analogs .
Limitations and Notes
- The absence of direct data on 4-Methyl-4-nitrosopentanoic acid in the evidence limits explicit comparisons.
- Nitroso derivatives may exhibit distinct reactivity (e.g., dimerization or coordination behavior) compared to nitro analogs, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
